2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . It is a derivative of carbazole, characterized by a partially saturated tricyclic structure. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to fully saturated carbazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate are commonly used oxidants.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.
Major Products Formed
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with a fully saturated tricyclic structure.
Carbazole: The parent compound with a fully aromatic tricyclic structure.
5,6,7,8-Tetrahydrocarbazole: Another derivative with partial saturation in the tricyclic system.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 1-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives .
Properties
IUPAC Name |
2,3,4,9-tetrahydrocarbazol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZIFGIQUYFQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301444 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3456-99-3 | |
Record name | 3456-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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